![molecular formula C10H19Cl2NO5S B13787514 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid CAS No. 87298-89-3](/img/structure/B13787514.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid is a compound with significant applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of two distinct parts: 2-[bis(2-hydroxyethyl)amino]ethanol, which is known for its use in various chemical reactions and industrial processes, and 2-(2,2-dichloroethenylsulfanyl)acetic acid, which has unique properties that make it valuable in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
For the preparation of 2-(2,2-dichloroethenylsulfanyl)acetic acid, a common method involves the reaction of 2,2-dichloroethene with thioglycolic acid. This reaction is typically conducted under reflux conditions with a suitable solvent, such as ethanol, to ensure complete conversion of the reactants[2][2].
Industrial Production Methods: In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is often scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the continuous addition of ethylene oxide and diethanolamine into the reactor, with the catalyst being added in a controlled manner .
The industrial production of 2-(2,2-dichloroethenylsulfanyl)acetic acid follows a similar approach, with the reactants being continuously fed into a reactor under reflux conditions. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product .
化学反应分析
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
2-(2,2-dichloroethenylsulfanyl)acetic acid primarily undergoes nucleophilic substitution reactions due to the presence of the dichloroethenyl group. Typical reagents for these reactions include nucleophiles such as amines and thiols .
Major Products: The oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol typically yields 2-[bis(2-hydroxyethyl)amino]acetaldehyde, while reduction reactions produce 2-[bis(2-hydroxyethyl)amino]ethane. Substitution reactions with alkyl halides result in the formation of various alkylated derivatives .
Nucleophilic substitution of 2-(2,2-dichloroethenylsulfanyl)acetic acid with amines produces amide derivatives, while reactions with thiols yield thioether compounds .
科学研究应用
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also employed in cyanide-free electroplating processes[9][9].
2-(2,2-dichloroethenylsulfanyl)acetic acid finds applications in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its unique chemical structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry .
作用机制
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds .
2-(2,2-dichloroethenylsulfanyl)acetic acid exerts its effects through the interaction with specific enzymes and proteins. The dichloroethenyl group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or the disruption of protein function .
相似化合物的比较
Similar Compounds:
- Triethanolamine
- Diethanolamine
- 2-(2-chlorophenoxy)acetic acid
- 2-(2,2-dichloroethenylthio)acetic acid
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in various applications .
2-(2,2-dichloroethenylsulfanyl)acetic acid stands out for its dichloroethenyl group, which imparts unique reactivity and specificity in biochemical interactions. This makes it particularly valuable in the development of targeted pharmaceuticals .
属性
CAS 编号 |
87298-89-3 |
|---|---|
分子式 |
C10H19Cl2NO5S |
分子量 |
336.2 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H15NO3.C4H4Cl2O2S/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h8-10H,1-6H2;1H,2H2,(H,7,8) |
InChI 键 |
DKQROXUCOSPLOZ-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)SC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




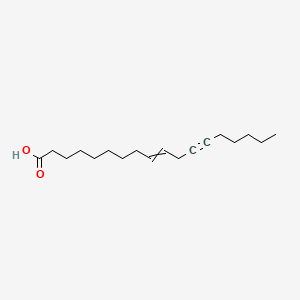
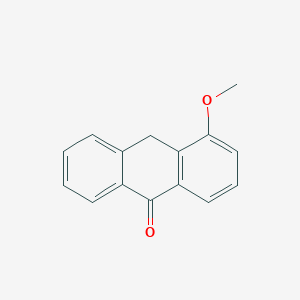
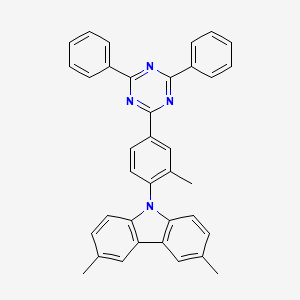
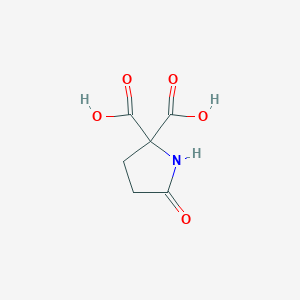


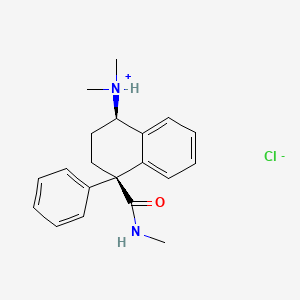
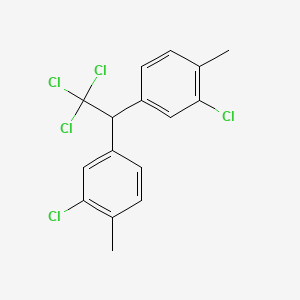


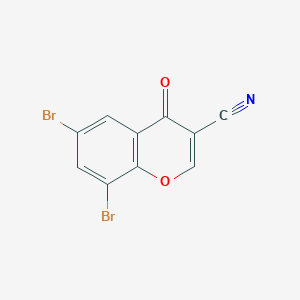
![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
